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molecular formula C14H11NO2 B8658557 N-(3-ethynylphenyl)-3-methylfuran-2-carboxamide

N-(3-ethynylphenyl)-3-methylfuran-2-carboxamide

Cat. No. B8658557
M. Wt: 225.24 g/mol
InChI Key: XLZQTGMPRVUBIT-UHFFFAOYSA-N
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Patent
US09266869B2

Procedure details

To the solution of 3-ethynylaniline (1.2 mL, 11.2 mmol, 1.0 eq) in anhydrous DMF (25 mL) was added 3-methyl-furan-2-carboxylic acid (1.84 g, 1.3 eq), diisopropylethyl amine (7.85 mL, 4.0 eq), and BOP (6.72 g, 1.35 eq). After the reaction solution was heated at 60° C. for two hours, it was cooled to room temperature, diluted with EtOAc, washed sequentially with aqueous NH4Cl, water, brine, and lastly dried with anhydrous sodium sulfate. The clear solution was decanted, concentrated, and the yellow oily residue was subject to column chromatography (EtOAc-Hex from 1:100 to 1:10). The product eluting fractions were concentrated to give the title compound as a yellow oil.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
7.85 mL
Type
reactant
Reaction Step One
Name
Quantity
6.72 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6])#[CH:2].[CH3:10][C:11]1[CH:15]=[CH:14][O:13][C:12]=1[C:16](O)=[O:17].C(N(C(C)C)CC)(C)C.F[P-](F)(F)(F)(F)F.N1(O[P+](N(C)C)(N(C)C)N(C)C)C2C=CC=CC=2N=N1>CN(C=O)C.CCOC(C)=O>[C:1]([C:3]1[CH:4]=[C:5]([NH:6][C:16]([C:12]2[O:13][CH:14]=[CH:15][C:11]=2[CH3:10])=[O:17])[CH:7]=[CH:8][CH:9]=1)#[CH:2] |f:3.4|

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(#C)C=1C=C(N)C=CC1
Name
Quantity
1.84 g
Type
reactant
Smiles
CC1=C(OC=C1)C(=O)O
Name
Quantity
7.85 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
6.72 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to room temperature
WASH
Type
WASH
Details
washed sequentially with aqueous NH4Cl, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
lastly dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The clear solution was decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The product eluting fractions
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated

Outcomes

Product
Name
Type
product
Smiles
C(#C)C=1C=C(C=CC1)NC(=O)C=1OC=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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